molecular formula C8H17ClN2O B2789800 4-(3-Aminopropyl)piperidin-2-one;hydrochloride CAS No. 2253639-58-4

4-(3-Aminopropyl)piperidin-2-one;hydrochloride

Cat. No.: B2789800
CAS No.: 2253639-58-4
M. Wt: 192.69
InChI Key: ZNDDJJOPBQDTGJ-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)piperidin-2-one;hydrochloride is a chemical compound with the molecular formula C8H16N2O·HCl. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is known for its unique structure, which includes a piperidinone ring substituted with an aminopropyl group. This structure imparts specific chemical properties that make it valuable in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropyl)piperidin-2-one;hydrochloride typically involves the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Aminopropyl Group: The aminopropyl group is introduced via nucleophilic substitution reactions, where an appropriate aminopropylating agent reacts with the piperidinone ring.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropyl)piperidin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the piperidinone ring to piperidine derivatives.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidinone ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperidinone derivatives.

Scientific Research Applications

4-(3-Aminopropyl)piperidin-2-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)piperidin-2-one;hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The piperidinone ring provides structural stability and enhances binding affinity to targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Aminopropyl)piperidine: Lacks the carbonyl group present in 4-(3-Aminopropyl)piperidin-2-one;hydrochloride.

    4-(3-Aminopropyl)morpholine: Contains an oxygen atom in the ring structure instead of a carbonyl group.

    4-(3-Aminopropyl)pyrrolidin-2-one: Has a five-membered ring instead of a six-membered piperidinone ring.

Uniqueness

This compound is unique due to its specific combination of the piperidinone ring and aminopropyl group. This structure imparts distinct chemical properties, making it valuable for targeted applications in synthetic chemistry and pharmaceutical research.

Biological Activity

4-(3-Aminopropyl)piperidin-2-one;hydrochloride, often referred to as 1-(3-Aminopropyl)piperidin-2-one hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

1-(3-Aminopropyl)piperidin-2-one hydrochloride is synthesized through various chemical pathways involving piperidine derivatives. It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound acts as a ligand, binding to receptors and enzymes, which can modulate their activity. This interaction can lead to various biological effects, including:

  • Antimicrobial Activity : The compound has shown potential antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. Its efficacy varies based on structural modifications and concentrations used .
  • Antitumor Effects : Some derivatives of piperidine compounds have been evaluated for their antitumor properties, demonstrating significant cytotoxicity in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Description References
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
AntitumorInduces apoptosis in cancer cell lines; effective in inhibiting tumor growth
Enzyme InhibitionActs as an acetylcholinesterase inhibitor; potential for neuroprotective effects
AntifungalEvaluated for antifungal properties; results vary based on structural variants

Case Studies

Several studies have explored the biological activity of this compound:

  • Antibacterial Screening : A study demonstrated that derivatives of piperidine exhibited strong antibacterial effects against Salmonella typhi, with some compounds showing activity at concentrations as low as 0.1 μM. The structure-activity relationship was crucial in determining efficacy .
  • Cytotoxicity in Cancer Cells : Research indicated that certain piperidine derivatives could induce significant cytotoxic effects in cancer cell lines such as A549 and HCT116. The mechanism involved apoptosis induction and cell cycle arrest, particularly in the G0/G1 phase, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

4-(3-aminopropyl)piperidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c9-4-1-2-7-3-5-10-8(11)6-7;/h7H,1-6,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDDJJOPBQDTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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